molecular formula C10H8ClN3 B026055 4-(6-Chloropyridazin-3-yl)aniline CAS No. 108655-25-0

4-(6-Chloropyridazin-3-yl)aniline

Cat. No. B026055
M. Wt: 205.64 g/mol
InChI Key: GUDGWPGQBUYUAS-UHFFFAOYSA-N
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Description

“4-(6-Chloropyridazin-3-yl)aniline” is a chemical compound with the IUPAC name 4-[(6-chloro-3-pyridazinyl)oxy]aniline . It has a molecular weight of 221.65 . It appears as a powder .


Molecular Structure Analysis

The InChI code for “4-(6-Chloropyridazin-3-yl)aniline” is 1S/C10H8ClN3O/c11-9-5-6-10(14-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(6-Chloropyridazin-3-yl)aniline” is a powder that is stored at room temperature . It has a melting point of 106-108 degrees Celsius . The compound has a molecular weight of 221.65 .

Safety And Hazards

The compound is labeled with a warning pictogram . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(6-chloropyridazin-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGWPGQBUYUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423334
Record name 4-(6-Chloropyridazin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyridazin-3-yl)aniline

CAS RN

108655-25-0
Record name 4-(6-Chloropyridazin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (0.500 g, 2.28 mmol), 3,6-dichloropyridazine (0.340 g, 2.28 mmol), sodium carbonate (0.726 g, 6.85 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.068 g, 0.059 mmol) were mixed in 1,2-dimethoxyethane (11 mL) and water (3.8 mL) under nitrogen. The reaction mixture was heated (110° C.) for 12 h, cooled to RT, diluted with brine, and extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered, and concentrated under vacuum to a crude solid which was dissolved in DCM and extracted into 1N HCl (aq). The DCM layer was discarded, and the aqueous layer was basified with 1N NaOH (aq) and re-extracted with EtOAc. The EtOAc layer was dried (Na2SO4), filtered, and concentrated under vacuum to give the title compound (0.395 g). MS (ESI+) for m/z 206 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.726 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.068 g
Type
catalyst
Reaction Step One
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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